Product packaging for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine(Cat. No.:CAS No. 208124-34-9)

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Cat. No.: B030708
CAS No.: 208124-34-9
M. Wt: 243.21 g/mol
InChI Key: WMFFVAZKIWXNQV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a specialized chiral amino acid derivative designed for advanced pharmaceutical and biochemical research. This compound serves as a critical synthetic intermediate, particularly in the development of protease inhibitors. Its structure incorporates a 3,5-difluorophenyl moiety, which enhances binding affinity and metabolic stability through strategic fluorine interactions, coupled with the natural L-alanine backbone for optimal biocompatibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine CAS No. 208124-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFVAZKIWXNQV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478263
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208124-34-9
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 3,5 Difluorophenyl Acetyl L Alanine

Established Synthetic Pathways for the Compound

The creation of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is primarily achieved through well-established peptide chemistry principles, focusing on the formation of an amide bond between its two constituent precursors.

Acylation Reactions in Amino Acid and Peptide Synthesis

The core of the synthesis for this compound lies in the acylation of the amino group of L-alanine with 3,5-difluorophenylacetic acid. This reaction is a classic example of peptide bond formation. uni-kiel.deuniurb.it To facilitate this, the carboxylic acid group of 3,5-difluorophenylacetic acid is typically activated. This activation is crucial for the subsequent nucleophilic attack by the amino group of L-alanine.

A variety of coupling reagents are employed to promote this amide bond formation. These reagents are designed to enhance the reaction rate and minimize side reactions, particularly racemization at the chiral center of the L-alanine. uni-kiel.de Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). uni-kiel.deuniurb.it Phosphonium and aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective, particularly for more challenging couplings. sigmaaldrich.com

The general mechanism involves the activation of the carboxyl group of 3,5-difluorophenylacetic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then readily attacked by the amino group of L-alanine, leading to the formation of the desired amide bond and yielding this compound. uniurb.it

Precursor Compounds and Starting Material Considerations

The two primary precursors for the synthesis of this compound are 3,5-difluorophenylacetic acid and L-alanine.

3,5-Difluorophenylacetic Acid: This key starting material is a white to off-white solid. cymitquimica.comsigmaaldrich.com The presence of two fluorine atoms on the phenyl ring can influence its reactivity and imparts specific properties to the final compound, such as increased metabolic stability and bioavailability in medicinal chemistry applications. chemimpex.comcymitquimica.com The synthesis of 3,5-difluorophenylacetic acid itself can be achieved through various organic chemistry routes, for instance, starting from 2,3-difluoroaniline. google.com

L-alanine: As one of the most common chiral amino acids, L-alanine is readily available. nih.gov It can be produced through chemical synthesis, microbial fermentation, or biocatalytic methods. nih.gov For the synthesis of this compound, it is crucial to use L-alanine of high enantiomeric purity to ensure the stereochemical integrity of the final product. google.com

Advanced Synthetic Strategies and Optimization Techniques

To enhance the efficiency and yield of this compound synthesis, various advanced strategies and optimization techniques are employed. The choice of coupling reagent is a critical factor. Modern onium-type coupling reagents, for example, have made it possible to smoothly incorporate even sterically hindered amino acids. uni-kiel.de Additives to coupling reagents, such as HOAt (1-hydroxy-7-azabenzotriazole), can further enhance reaction rates and suppress racemization. uni-kiel.desigmaaldrich.com

Optimization also involves careful consideration of reaction conditions, including solvent, temperature, and the use of a base. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide. nih.gov The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is often necessary to neutralize the acidic byproducts and ensure the amino group of L-alanine is in its free, nucleophilic form. nih.govgoogle.com

Furthermore, the sequence of adding reagents can be optimized. For instance, pre-activating the carboxylic acid before adding the amino acid component can sometimes lead to cleaner reactions and higher yields.

Derivatization and Analog Design Utilizing the this compound Scaffold

The this compound scaffold serves as a valuable building block for the creation of a diverse range of derivatives and analogs with potential applications in various fields, including medicinal chemistry. amerigoscientific.comchemimpex.comsigmaaldrich.comgoogle.comlookchem.comnih.gov

Conjugation with Peptidic Moieties for Functional Analogues

A significant application of this compound is its use in the synthesis of larger peptide structures. amerigoscientific.comchemimpex.comgoogle.comgoogle.comlookchem.comnih.gov By treating it as a dipeptide mimic or a modified amino acid, it can be further elongated by coupling its free carboxyl group with the amino group of another amino acid or peptide fragment. nih.gov

This process follows standard peptide synthesis protocols, often employing the same types of coupling reagents and reaction conditions described for its own synthesis. nih.gov A notable example of this is the synthesis of N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-L-phenylglycine tert-butyl ester, a known γ-secretase inhibitor. nih.govnih.govresearchgate.net In this case, the this compound unit is coupled with L-phenylglycine tert-butyl ester.

The ability to conjugate this scaffold with other peptidic moieties allows for the systematic exploration of structure-activity relationships and the development of functional analogues with tailored biological activities.

Integration into Diverse Heterocyclic Systems

The this compound structure also provides a platform for the synthesis of various heterocyclic compounds. cymitquimica.comgoogle.comlookchem.comnih.gov The functional groups present in the molecule, namely the secondary amide and the carboxylic acid, can participate in intramolecular cyclization reactions to form different ring systems.

For example, under appropriate dehydrating conditions, N-acylated amino acids can be cyclized to form oxazolones (also known as azlactones). researchgate.net These heterocyclic intermediates are themselves reactive and can be used in further synthetic transformations. The specific conditions for such cyclizations would depend on the desired heterocyclic system and may involve the use of reagents like acetic anhydride. google.com The incorporation of the difluorophenyl moiety into these heterocyclic structures can impart unique electronic and conformational properties, which is of interest in the design of novel chemical entities. cymitquimica.com

Analytical and Spectroscopic Characterization Methods in Synthetic Research

The structural confirmation and purity assessment of synthetically prepared this compound rely on a combination of standard analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the L-alanine moiety (the alpha-proton, the methyl protons, and the amide proton) and the protons of the 3,5-difluorophenylacetyl group (the methylene (B1212753) protons and the aromatic protons). The coupling patterns and chemical shifts of these signals are characteristic of the compound's structure.

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the aromatic ring (with characteristic splitting patterns due to fluorine coupling), the methylene carbon, and the carbons of the L-alanine backbone.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

The N-H stretch of the amide group.

The C=O stretch of the amide carbonyl group.

The C=O stretch of the carboxylic acid carbonyl group.

The broad O-H stretch of the carboxylic acid.

The C-F stretches of the difluorinated aromatic ring.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

The following table summarizes the expected key analytical and spectroscopic data for this compound.

Technique Expected Observations
¹H NMR Signals for aromatic protons, methylene protons, L-alanine α-proton, L-alanine methyl protons, and amide proton with characteristic chemical shifts and coupling constants.
¹³C NMR Signals for carbonyl carbons (amide and carboxylic acid), aromatic carbons (with C-F coupling), methylene carbon, and L-alanine carbons (α-carbon and methyl carbon).
IR (cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide), ~1300-1100 (C-F stretch), ~3000-2500 (O-H stretch, broad).
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₁₁H₁₁F₂NO₃ (243.21 g/mol ).

These analytical methods, when used in conjunction, provide a comprehensive characterization of this compound, confirming its successful synthesis and purity.

Molecular Mechanisms of Action and Biological Interactions Mediated by N 2 3,5 Difluorophenyl Acetyl L Alanine Containing Structures

Role as a Constituent of Gamma-Secretase Inhibitors (GSIs)

The N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine structure is a critical pharmacophore found in several gamma-secretase inhibitors (GSIs). One of the most well-documented examples is the dipeptidic inhibitor N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT. nih.govamerigoscientific.com DAPT has been instrumental in elucidating the function of gamma-secretase and its role in cellular signaling pathways.

Inhibition of Amyloid-Beta Peptide Production Pathways

A primary mechanism of action for GSIs containing the this compound moiety is the significant reduction of amyloid-beta (Aβ) peptide production. nih.govmybiosource.com Aβ peptides, particularly the Aβ42 isoform, are the main components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE-1) and gamma-secretase.

Research has demonstrated that DAPT effectively inhibits the gamma-secretase complex, thereby blocking the final cleavage of APP and reducing the formation of Aβ peptides. nih.gov Studies in mouse models of Alzheimer's disease have shown that administration of DAPT leads to a dose-dependent decrease in Aβ levels in the brain. mybiosource.com This inhibitory action on Aβ production has been a cornerstone of therapeutic strategies aimed at mitigating the progression of Alzheimer's disease.

Modulation of Notch Signaling Cascades

Beyond its effects on Aβ production, the this compound-containing compound DAPT also modulates Notch signaling cascades. The Notch pathway is a highly conserved cell signaling system that plays a crucial role in cell fate determination, proliferation, and differentiation. Gamma-secretase is also responsible for the proteolytic cleavage and activation of the Notch receptor.

By inhibiting gamma-secretase, DAPT inadvertently blocks the activation of Notch, leading to downstream effects on gene expression and cellular function. mybiosource.com This modulation of Notch signaling highlights the multifaceted biological activities of GSIs and underscores the complexity of targeting enzymes with multiple substrates.

Presenilin as a Key Molecular Target

Detailed molecular investigations have identified presenilin as a key molecular target for GSIs like DAPT. Presenilin is the catalytic subunit of the multiprotein gamma-secretase complex. It is a transmembrane protein that facilitates the intramembrane proteolysis of various substrates, including APP and Notch.

Studies have shown that DAPT directly interacts with presenilin, thereby inhibiting its catalytic activity. This interaction prevents the processing of APP and Notch, explaining the observed reduction in Aβ production and the modulation of Notch signaling. The targeting of presenilin by compounds containing the this compound scaffold is a critical aspect of their function as gamma-secretase inhibitors.

Investigations into Other Enzymatic Inhibition Profiles

While the primary focus of research on this compound-containing structures has been on gamma-secretase, the potential for these compounds to interact with other enzymes has also been a subject of investigation.

L-Alanine Dehydrogenase Inhibition within Specific Contexts

L-alanine dehydrogenase is an enzyme that catalyzes the reversible deamination of L-alanine to pyruvate. There is currently a lack of specific research in the public domain detailing the inhibitory effects of this compound or its derivatives on L-alanine dehydrogenase. The existing literature on this enzyme focuses on its substrates and role in microbial metabolism, without specific mention of interactions with this particular chemical scaffold.

Structure-Activity Relationship (SAR) Studies of the Difluorophenylacetyl-Alanyl Motif

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the difluorophenylacetyl-alanyl motif, key structural elements—the fluorine substitution pattern, the stereochemistry of the alanine (B10760859) residue, and the nature of any coupled moieties—are critical determinants of efficacy and target specificity.

The presence and positioning of fluorine atoms on the phenyl ring are pivotal for the biological activity of compounds containing the N-[2-(phenyl)acetyl]-L-alanine core. The 3,5-difluoro substitution pattern is a hallmark of several potent inhibitors of the enzyme γ-secretase. While comprehensive SAR studies comparing all possible fluorine substitution patterns are not extensively detailed in the literature, the prevalence of the 3,5-difluoro arrangement in active compounds suggests it is an optimal configuration for interaction with the enzyme's active or allosteric sites.

The high electronegativity and small size of fluorine atoms can significantly alter the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability. These modifications can enhance binding affinity through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the target protein. SAR analyses of other molecular classes, such as flavonoid and chalcone (B49325) inhibitors of β-secretase (BACE1), have similarly shown that the position of substituent groups governs inhibitory activity, often by enabling hydrogen bond formation with the catalytic site. frontiersin.orgmdpi.com This general principle underscores the likely importance of the specific 3,5-difluoro pattern in orienting the molecule correctly within its biological target.

Stereochemistry is a critical factor in determining the biological efficacy of chiral molecules, and the L-alanine component of the motif is no exception. Biological systems, including enzyme active sites and transporter proteins, are inherently chiral and often exhibit a strong preference for one stereoisomer over another. The most widely studied compound incorporating this motif, DAPT, is synthesized using L-alanine, which points to the stereospecificity of its biological target, γ-secretase. nih.gov

The preferential incorporation of the L-enantiomer into a growing peptide chain is a fundamental principle in biology. nih.gov SAR studies on other complex molecules, such as the γ-secretase inhibitor BMS906024, have also demonstrated the critical importance of stereochemistry for activity. nih.gov It is highly probable that the L-configuration of the alanine residue is essential for correctly positioning the difluorophenylacetyl group and any coupled moieties for optimal interaction with the target protein. Use of the D-alanine enantiomer would likely result in a steric clash or improper orientation, leading to a significant reduction or complete loss of biological activity.

The coupled moiety can influence solubility, cell permeability, and binding interactions outside the initial recognition site. The activity of DAPT has been compared to other γ-secretase inhibitors, highlighting that the specific chemical nature of the coupled group is key to its potent activity. For instance, DAPT was found to be significantly more active in inhibiting the growth of Cryptosporidium parvum than other γ-secretase inhibitors like semagacestat (B1675699) and MRK-560, although it was less potent than derivatives of BMS906024, demonstrating that modifications can fine-tune activity. nih.gov This illustrates that the coupled moiety is not merely a passive component but an active contributor to the molecule's complete biological function.

Table 1: Comparative Activity of γ-Secretase Inhibitors This table provides a summary of the in-vitro activity of various compounds that inhibit γ-secretase or related pathways. The data is compiled from different studies and experimental systems.

Compound Target/Assay Activity (IC₅₀ / EC₅₀) Source
DAPT C. parvum growth inhibition EC₅₀ = 12.5 µM nih.gov
Semagacestat C. parvum growth inhibition EC₅₀ = 4.2 µM nih.gov
MRK-560 C. parvum growth inhibition EC₅₀ = 2.5 µM nih.gov
BMS906024 Notch 1 Signaling IC₅₀ = 2 nM nih.gov
BMS906024 C. parvum growth inhibition EC₅₀ = 1.8 nM nih.gov

Exploration of Non-Canonical Signaling Pathway Modulation

Compounds built upon the this compound framework, most notably DAPT, are known to modulate complex cellular signaling pathways, primarily through the inhibition of γ-secretase. This enzyme is a multi-protein complex responsible for the cleavage of numerous transmembrane proteins, and its inhibition has far-reaching consequences beyond a single pathway.

The most recognized function of γ-secretase is the cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides. nih.gov However, γ-secretase also cleaves the Notch receptor, a critical step in the Notch signaling pathway that regulates cell fate decisions, proliferation, and apoptosis. amerigoscientific.comnih.gov By inhibiting γ-secretase, compounds like DAPT effectively block Notch signaling. amerigoscientific.com This blockade can lead to decreased cell proliferation and the induction of apoptosis, effects that have been observed in endometrial cancer cells. amerigoscientific.com

Furthermore, research indicates that γ-secretase inhibitors can differentially affect the processing of various substrates. For example, the cleavage of N-cadherin, another γ-secretase substrate, can be inhibited at lower GSI concentrations than those required to inhibit APP processing, suggesting that distinct γ-secretase complexes may exist with preferential substrate specificity. nih.gov Inhibition of γ-secretase can also lead to the accumulation of the p75 neurotrophin receptor C-terminal fragment (p75-CTF), which can trigger cell death in certain neuronal populations, adding another layer of complexity to the signaling outcomes. nih.gov There is also evidence suggesting potential crosstalk between Notch and other major pathways, such as the Wnt/β-catenin signaling pathway.

Preclinical Pharmacological Profiling and Therapeutic Potential of N 2 3,5 Difluorophenyl Acetyl L Alanine Derivatives

In Vitro Efficacy Studies

Cell-Based Assays for Target Pathway Modulation

The primary mechanism of action identified for derivatives of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, particularly DAPT, is the inhibition of γ-secretase, a critical enzyme in the processing of the amyloid precursor protein (APP). nih.govnih.gov Cell-based assays have demonstrated that DAPT effectively blocks the production of amyloid-β (Aβ) peptides in human neuronal cultures. nih.gov The molecular target of DAPT has been identified as presenilin, a key component of the γ-secretase enzymatic complex. nih.gov

Beyond its role in Aβ production, γ-secretase inhibition by DAPT also modulates the Notch signaling pathway, a fundamental pathway involved in regulating cell proliferation, differentiation, and apoptosis. nih.govnih.gov This has prompted investigations into its potential in oncology. In a study using Ishikawa endometrial cancer cells, which express NOTCH1 and its target gene HES1, treatment with DAPT led to a significant decrease in cellular proliferation. nih.gov This anti-proliferative effect was associated with an increased expression of p21 mRNA and a decreased expression of cyclin A protein. nih.gov Furthermore, the blockade of Notch signaling by DAPT was shown to induce apoptosis in these cancer cells, suggesting a role in cell cycle regulation. nih.gov

Table 1: Effects of DAPT on Ishikawa Endometrial Cancer Cells

Cellular Process Molecular Change Outcome
Cell Proliferation ↓ Cyclin A protein expression↑ p21 mRNA expression Decreased
Apoptosis Not specified Induced

| Notch Pathway | ↓ NOTCH1 mRNA expression↓ HES1 mRNA expression | Inhibited |

This table summarizes findings from a study on the effects of the γ-secretase inhibitor DAPT in an endometrial cancer cell line. nih.gov

Enzyme Kinetic Studies and Inhibition Constants

N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) is characterized as a dipeptidic inhibitor of the γ-secretase enzyme. nih.govnih.gov Its inhibitory action is central to its biological effects, particularly the reduction of amyloid-β peptide formation, which is a key event in the pathology of Alzheimer's disease. nih.gov The enzyme γ-secretase is responsible for the final proteolytic cleavage of the amyloid precursor protein that generates Aβ peptides. DAPT's ability to inhibit this enzyme makes it a promising candidate for research into Alzheimer's therapies. nih.gov The specific molecular target within the γ-secretase complex has been reported to be presenilin. nih.gov

In Vivo Efficacy Assessments in Relevant Disease Models

Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

The in vitro findings for this compound derivatives have been translated into in vivo models of Alzheimer's disease, with encouraging results. The administration of DAPT to transgenic mice was noted as the first instance of a successful reduction of in vivo amyloid levels. nih.gov

More detailed studies in transgenic mouse models have further substantiated these findings. In a study using young (6-month-old), plaque-free Tg2576 mice, acute subcutaneous administration of DAPT resulted in a dose-dependent reduction of Aβ levels in the cortex. The highest dose tested was found to be the most effective, producing a significant 38% to 40% reduction in both Aβ(1-40) and Aβ(1-42) compared to vehicle-treated controls. This treatment also led to a dose-dependent decrease in plasma Aβ levels.

When the same dosing regimen was applied to older (17-month-old), plaque-bearing mice, DAPT dose-dependently reduced Aβ levels in the cerebrospinal fluid (CSF) and plasma, similar to the effects seen in younger mice. However, the compound had minimal effect on brain Aβ levels in these aged mice, which was attributed to the large, established pool of Aβ already deposited in amyloid plaques. These results highlight that the therapeutic window for reducing brain plaque burden may be earlier in the disease process and demonstrate that CSF and plasma Aβ can serve as valuable biomarkers for assessing the pharmacological activity of γ-secretase inhibitors.

Table 2: In Vivo Efficacy of DAPT in Tg2576 Mice

Age of Mice Treatment Brain Aβ Reduction CSF Aβ Reduction Plasma Aβ Reduction
Young (6 months) Dose-dependent Yes (up to 40%) Not Assessed Yes

| Aged (17 months) | Dose-dependent | Minimal | Yes | Yes |

This table summarizes the dose-dependent effects of the γ-secretase inhibitor DAPT on amyloid-β levels in different biological compartments of young and aged transgenic mice.

Oncological Applications and Anti-Cancer Research

The discovery that γ-secretase inhibitors modulate the Notch signaling pathway has opened avenues for their investigation in cancer research. nih.gov The Notch pathway is known to be dysregulated in several cancers, contributing to tumorigenesis. nih.gov The in vitro study on Ishikawa endometrial cancer cells provided the first line of evidence for the potential of DAPT in this area. nih.gov By inhibiting the Notch pathway, DAPT was shown to suppress proliferation and promote apoptosis, suggesting that γ-secretase inhibitors could be a potential novel therapeutic strategy for endometrial cancer. nih.gov

Research in Other Pathological Conditions (e.g., cardiovascular diseases, pain, epilepsy)

Research into derivatives of L-alanine has extended beyond neurodegenerative diseases and cancer. Studies on novel alaninamide derivatives have shown potential for treating epilepsy and pain. nih.gov Specifically, certain derivatives containing an acetyl moiety and a disubstituted phenyl ring demonstrated potent efficacy in models of tonic pain, capsaicin-induced pain, and neuropathic pain. nih.gov These compounds also showed a broad spectrum of antiseizure activity. nih.gov Mechanistic studies in rat cortical neurons revealed that a lead compound from this series significantly inhibited fast sodium currents, suggesting a potential mode of action for its antinociceptive and antiseizure effects. nih.gov

In the context of cardiovascular disease, large-scale human observational studies have identified potential links between amino acids and cardiovascular events. One study involving Finnish men found that the amino acid alanine (B10760859) was nominally associated with an increased risk of coronary artery disease (CAD). nih.gov While this finding pertains to the basic amino acid and not its complex derivatives, it points to the broader involvement of alanine-related metabolic pathways in cardiovascular health. nih.gov

Table of Compounds

Compound Name Abbreviation / Common Name
This compound -
N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester DAPT
N2-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide LY411,575

Pharmacokinetic and Pharmacodynamic Characterization of Derived Compounds

Preclinical studies in various animal models are crucial to determine the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of these compounds. For instance, the GSM BMS-869780 was evaluated in rats, dogs, and monkeys to predict its human pharmacokinetic parameters. nih.govresearchgate.net These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Another example, JNJ-40418677 , demonstrated excellent brain penetration in mice and a dose- and time-dependent reduction of brain Aβ42 levels following oral administration. rupress.orgnih.govncats.iomedchemexpress.comcaymanchem.com Similarly, BPN-15606 showed a significant lowering of Aβ42 levels in the central nervous system of rats and mice at oral doses as low as 5-10 mg/kg. nih.govresearchgate.netmedchemexpress.comusc.edunih.govnih.gov

The clinical candidate PF-06648671 was also shown to have a favorable in vivo pharmacokinetic profile in preclinical species, with good brain availability in rodents, which translated to a robust reduction of Aβ42 in the cerebrospinal fluid (CSF) of humans. nih.govacs.orgnih.govscienceopen.com

Below is a data table summarizing the preclinical pharmacokinetic parameters of a representative γ-secretase modulator, BMS-869780 , in different species. nih.govresearchgate.net

ParameterRatDogMonkey
Clearance (mL/min/kg) 254.832
Volume of Distribution (Vdss, L/kg) 2.01.32.1
Half-life (t½, h) 1.24.01.1
Bioavailability (%) 1010016

This table presents data for the representative compound BMS-869780.

Toxicological Profile and Safety Assessments in Preclinical Models

A critical aspect of the preclinical evaluation of this compound derivatives is the assessment of their toxicological profile and safety. A key advantage of GSMs over γ-secretase inhibitors (GSIs) is their intended lack of inhibition of Notch processing, which is associated with significant toxicity, including gastrointestinal and immune system side effects. nih.govrupress.org

Preclinical toxicology studies aim to identify a safe therapeutic window for these compounds. For example, chronic treatment with JNJ-40418677 was reported to be well-tolerated in a transgenic mouse model of Alzheimer's disease, with no adverse effects on body weight observed during a 7-month study. rupress.orgmedchemexpress.com However, for this compound and a related one, early signs of liver toxicity, such as increases in bilirubin (B190676) and liver enzymes (ALT/AST), were noted in rat and dog studies, which led to the discontinuation of their development. nih.gov

The development of another GSM, BMS-869780 , was also halted due to insufficient safety predictions and a high projected human dose. nih.gov This highlights the rigorous safety standards these compounds must meet to advance to clinical trials.

In the case of BPN-15606 , repeat-dose toxicity studies in rats and non-human primates have been completed, positioning it as a candidate for Investigational New Drug (IND)-enabling studies. nih.govresearchgate.netnih.gov However, a predecessor to BPN-15606 was terminated after 28-day safety studies in rats and non-human primates revealed a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in non-human primates. rupress.org Further genotoxicity assays, such as the Ames, Micronucleus, and Comet assays, were required for BPN-15606 to address these concerns. curealz.org

The following table provides a summary of key preclinical toxicology findings for representative γ-secretase modulators.

CompoundSpeciesKey Toxicological Findings
JNJ-40418677 Rat, DogEarly signs of liver toxicity (bilirubin and ALT/AST increases). nih.gov
BMS-869780 N/ADevelopment discontinued (B1498344) due to insufficient safety predictions and high predicted human dose. nih.gov
Predecessor to BPN-15606 Rat, Non-human primatePotentially mutagenic metabolite in rats; QT interval prolongation in non-human primates. rupress.org
BPN-15606 MouseNo treatment-related toxicity observed in a 3-month study in a transgenic mouse model. nih.gov

This table summarizes findings for representative γ-secretase modulators as specific data for this compound is not publicly available.

Advanced Research Methodologies and Techniques in Studying N 2 3,5 Difluorophenyl Acetyl L Alanine and Its Analogues

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable in the modern drug discovery pipeline, offering insights into molecular interactions that are often difficult to obtain through experimental techniques alone. For compounds like N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, these approaches can predict binding affinity, identify key interactions with the target protein, and guide the synthesis of more potent and selective analogues.

Ligand-Protein Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. In the study of this compound, which is hypothesized to act as a GSM, docking studies would be employed to predict its binding site on the γ-secretase complex. These simulations can provide a static snapshot of the binding pose, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. For instance, docking studies on similar GSMs have suggested that they may bind to an allosteric site on the presenilin (PS1) subunit of the γ-secretase complex, rather than the active site itself. nih.gov This interaction is thought to induce a conformational change in the enzyme, altering its processivity.

Molecular Dynamics (MD) Simulations build upon the static picture provided by docking by simulating the movement of atoms in the protein-ligand complex over time. This provides a dynamic view of the binding event and can reveal important information about the stability of the complex, the role of solvent molecules, and the conformational changes induced by ligand binding. For this compound, MD simulations could be used to:

Assess the stability of the predicted binding pose from docking studies.

Calculate the binding free energy, providing a more accurate estimate of binding affinity.

Identify key residues in the γ-secretase complex that are critical for the binding of the compound.

Understand how the compound modulates the conformational landscape of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides.

While specific MD simulation data for this compound is not publicly available, the general parameters for such a study would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant conformational changes.

Computational Technique Application to this compound Anticipated Insights
Ligand-Protein DockingPrediction of the binding site on the γ-secretase complex.Identification of key interacting residues and the likely binding pose.
Molecular Dynamics (MD) SimulationsAnalysis of the dynamic behavior of the protein-ligand complex.Assessment of binding stability, calculation of binding free energy, and understanding of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to identify the chemical features that are most important for activity.

For this compound and its analogues, a QSAR study would involve:

Synthesizing a library of related compounds with variations in the difluorophenyl ring, the alanine (B10760859) moiety, and the acetyl linker.

Measuring the biological activity of these compounds, for example, their ability to modulate Aβ42 production in a cell-based assay.

Calculating a set of molecular descriptors for each compound that quantify its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties).

Using statistical methods to build a QSAR model that relates the descriptors to the biological activity.

Such a model could then be used to predict the potency of new analogues of this compound before they are synthesized, thus saving time and resources. QSAR studies on other classes of GSMs have highlighted the importance of features like molecular size, shape, and hydrophobicity for their activity. acs.org

Biophysical Techniques for Binding and Interaction Analysis

Biophysical techniques provide direct experimental evidence of ligand-target binding and are essential for validating the predictions from computational models.

X-ray crystallography is a powerful technique that can determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This provides a detailed picture of the binding site and the specific interactions between the ligand and the protein.

While a crystal structure of this compound bound to γ-secretase is not available, a closely related analogue, N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT), has been crystallized. The structural data from DAPT provides valuable insights that can be extrapolated to this compound. The crystal structure of DAPT would reveal the precise orientation of the difluorophenyl group and the alanine backbone within the binding pocket of its target. Recently, the co-crystal structure of a second-generation GSM, E2012, with the γ-secretase complex has been determined, offering further insights into the binding of modulators at the interface between γ-secretase and the amyloid precursor protein C-terminal fragment (APP-C99). frontiersin.org

Label-free affinity screening techniques are used to detect and quantify the binding of small molecules to a target protein without the need for fluorescent or radioactive labels. These methods are highly valuable for screening compound libraries and for detailed characterization of binding kinetics.

Commonly used label-free techniques for studying compounds like this compound include:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. SPR can provide real-time data on the association and dissociation rates of the binding event, allowing for the determination of the binding affinity (KD).

Biolayer Interferometry (BLI): Similar to SPR, BLI measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

These techniques would be instrumental in confirming the direct binding of this compound to the γ-secretase complex and in quantifying the strength of this interaction.

Biophysical Technique Application Data Obtained
X-ray CrystallographyDetermination of the 3D structure of the compound bound to its target.Atomic-level details of the binding site and interactions.
Surface Plasmon Resonance (SPR)Real-time analysis of binding kinetics.Association rate (kon), dissociation rate (koff), and affinity (KD).
Isothermal Titration Calorimetry (ITC)Measurement of the thermodynamics of binding.Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Advanced Cell Culture and Tissue Engineering Models for Disease Research

To understand the effects of this compound in a more physiologically relevant context, researchers are moving beyond simple 2D cell cultures to more complex and predictive models.

3D Cell Cultures and Organoids are at the forefront of this effort. For a compound targeting Alzheimer's disease, human induced pluripotent stem cells (hiPSCs) can be differentiated into neurons and other brain cells, which can then self-assemble into three-dimensional structures that mimic aspects of the human brain. frontiersin.orgfrontiersin.org These "mini-brains" or cerebral organoids can be generated from healthy individuals or from patients with familial Alzheimer's disease mutations. nih.gov

In the context of this compound, these models would be used to:

Assess the compound's ability to modulate the production of different Aβ species (e.g., Aβ40, Aβ42, Aβ38) in a human-relevant system. nih.gov

Investigate the downstream effects of γ-secretase modulation on tau pathology, another hallmark of Alzheimer's disease. nih.gov

Study the compound's effects on neuronal function, such as synaptic activity and cell survival.

Evaluate the compound's efficacy in organoids derived from patients with specific genetic mutations, paving the way for personalized medicine approaches.

Microfluidic "Brain-on-a-Chip" Models represent another advanced platform. These devices allow for the co-culture of different cell types in a micro-environment that can simulate the flow of nutrients and waste products, as well as the interactions between different brain regions. kolaido.com Such models could be used to study the effects of this compound on neuroinflammation and the blood-brain barrier, which are also implicated in Alzheimer's disease.

These advanced in vitro models bridge the gap between traditional cell culture and in vivo animal studies, providing a more accurate and human-relevant platform for the preclinical evaluation of compounds like this compound.

Omics Technologies in Mechanistic Elucidation

The comprehensive study of this compound and its analogues has been significantly advanced by the application of "omics" technologies. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, have provided a systems-level understanding of the molecular perturbations induced by these compounds, offering crucial insights into their mechanisms of action. A significant body of this research has focused on the well-characterized analogue, N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT), a known γ-secretase inhibitor.

Transcriptomic Analyses

Transcriptomic studies have been instrumental in delineating the gene expression changes that occur in response to treatment with DAPT. These analyses have revealed the downstream consequences of γ-secretase inhibition on cellular signaling pathways.

A key study utilized cDNA microarrays to compare the transcriptomes of Chinese hamster ovary (CHO) cells with either enhanced or inhibited γ-secretase activity. The inhibition was achieved by treating wild-type CHO cells with DAPT. This approach allowed for the identification of genes whose transcription is susceptible to γ-secretase activity. The study identified 1,981 genes with altered expression levels. Subsequent validation using real-time PCR confirmed significant changes in 21 of these genes.

Notably, the study observed a significant decrease in the transcription of Protein Tyrosine Phosphatase, Receptor Type G (PTPRG) and a human amnionless homolog (AMN), alongside an increase in the transcription of Uridine Phosphorylase 1 (UPP1). These genes are implicated in cell cycle regulation, which is pertinent to research in cancer and neurodegenerative diseases. Furthermore, mapping the interactions of the proteins encoded by these validated genes revealed broad effects on members of the Wnt signaling pathway, including WNT3A and DVL3. Intriguingly, the transcription of a gene of unknown function, termed TERA, was found to be affected by γ-secretase activity and was also significantly altered in the cortices of human brains with Alzheimer's disease.

Table 1: Selected Genes with Altered Transcription Following DAPT Treatment in CHO Cells

GeneGene NameFunctionChange with DAPT
PTPRGProtein Tyrosine Phosphatase, Receptor Type GCell cycle regulationDecreased
AMNAmnionlessCell signalingDecreased
UPP1Uridine Phosphorylase 1Nucleotide metabolism, cell cycleIncreased
TERATeratocarcinoma-derived growth factor 1UnknownAltered
WNT3AWnt Family Member 3AWnt signaling pathwayAffected
DVL3Dishevelled Segment Polarity Protein 3Wnt signaling pathwayAffected

Proteomic Investigations

Proteomic approaches have been pivotal in identifying the direct and indirect protein targets of this compound analogues like DAPT. These studies have primarily focused on identifying the substrates of γ-secretase.

One comprehensive proteomic study employed stable isotope labeling with amino acids in cell culture (SILAC) to compare the proteomes of cells treated with DAPT versus a control. This method allowed for the quantitative analysis of protein levels and the identification of proteins that accumulate upon γ-secretase inhibition, which are indicative of being substrates. The study successfully identified numerous known and novel γ-secretase substrates.

The fundamental principle of this approach is that in cells treated with DAPT, the C-terminal fragments (CTFs) of γ-secretase substrates, which are normally cleaved, will accumulate. By quantifying the relative abundance of peptides, researchers can pinpoint these accumulated fragments. This unbiased approach has expanded the known repertoire of γ-secretase substrates, all of which are type I transmembrane proteins whose ectodomains are shed prior to γ-secretase cleavage.

Table 2: Examples of γ-Secretase Substrates Identified by Proteomic Analysis Using DAPT

ProteinFull NameFunction
APPAmyloid Precursor ProteinImplicated in Alzheimer's disease
Notch1Neurogenic locus notch homolog protein 1Cell fate determination, proliferation, and apoptosis
CD44CD44 antigenCell-cell interactions, cell adhesion, and migration
ErbB4Receptor tyrosine-protein kinase erbB-4Cell proliferation, differentiation, and migration
VasorinVasorinRegulation of vascular smooth muscle cell growth
Itgβ1Integrin beta-1Cell adhesion, cell migration

Metabolomic Insights

While direct metabolomic studies on this compound or its analogue DAPT are limited, research into the broader effects of γ-secretase inhibition has provided valuable insights into the metabolic consequences of targeting this enzyme. These studies suggest that inhibiting γ-secretase can lead to significant alterations in cellular lipid metabolism.

Pharmacological or genetic suppression of γ-secretase has been shown to cause a dysregulation of cellular lipid homeostasis. This includes an increase in the levels of acylglycerols and an accumulation of cytoplasmic lipid droplets, while the levels of cholesteryl esters are reduced. life-science-alliance.orgnih.gov Furthermore, the accumulation of the amyloid precursor protein C-terminal fragment (APP-CTF), a direct consequence of γ-secretase inhibition, appears to promote the formation of these lipid droplets. life-science-alliance.org

Mechanistically, the inhibition of γ-secretase has been linked to the activation of the nuclear liver X receptors (LXRs) and an increased transcription of their target genes. life-science-alliance.org These genes, such as sterol regulatory element-binding transcription factor 1 (SREBF1) and the ATP-binding cassette transporter A1 (ABCA1), are key regulators of sterol and lipoprotein metabolism. life-science-alliance.org In neurons, chronic suppression of γ-secretase has been found to decrease cholesterol levels, which in turn stimulates the expression of genes involved in cholesterol synthesis. nih.gov This link between γ-secretase activity and lipid metabolism is significant, as cholesterol homeostasis is crucial for synaptic function, and its dysregulation is a known factor in Alzheimer's disease. nih.gov

Inhibition of the Notch signaling pathway, a primary downstream effect of γ-secretase inhibition, has also been shown to impact metabolism. For instance, endothelial Notch signaling is crucial for the transport of fatty acids. ahajournals.org Its inhibition impairs this transport, leading to lipid accumulation in the plasma and liver, and forces a metabolic shift in cardiomyocytes towards increased glucose uptake and glycolysis. ahajournals.org

Table 3: Key Metabolic Pathways and Molecules Affected by γ-Secretase Inhibition

Metabolic AreaKey Molecules/Pathways AffectedConsequence of Inhibition
Lipid Metabolism AcylglycerolsIncreased levels life-science-alliance.orgnih.gov
Cholesteryl EstersDecreased levels life-science-alliance.orgnih.gov
Lipid DropletsAccumulation life-science-alliance.orgnih.gov
Liver X Receptors (LXR)Activation life-science-alliance.org
SREBF1, ABCA1Increased transcription life-science-alliance.org
Neuronal CholesterolDecreased levels nih.gov
Glucose Metabolism GlycolysisIncreased in cardiomyocytes upon endothelial Notch inhibition ahajournals.org
Fatty Acid Metabolism Fatty Acid TransportImpaired upon endothelial Notch inhibition ahajournals.org

Future Perspectives and Translational Research Opportunities

Development of Novel Therapeutic Agents Based on the N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine Scaffold

The this compound scaffold serves as the foundational structure for the widely recognized γ-secretase inhibitor, N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester, commonly known as DAPT. nih.govresearchgate.net DAPT was one of the first dipeptide inhibitors of γ-secretase, an enzyme complex crucial in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov The development of DAPT demonstrated that molecules derived from this scaffold could effectively reduce Aβ levels in both cellular and animal models. nih.gov

The initial success with DAPT has spurred further research to create novel therapeutic agents by modifying its structure. The core this compound moiety provides a key interaction point with the γ-secretase complex. The difluorophenyl group and the L-alanine residue are critical for its inhibitory activity. Future drug development efforts are likely to focus on synthesizing new derivatives by altering the terminal phenylglycine tert-butyl ester portion of DAPT or by making subtle modifications to the core scaffold itself. The goal of these modifications would be to enhance potency, improve pharmacokinetic properties, and, most importantly, increase selectivity.

DerivativeModification from Parent ScaffoldKey Research Finding
DAPT Addition of a C-terminal (S)-phenylglycine tert-butyl esterPotent inhibitor of γ-secretase, reduces amyloid-β levels. nih.govnih.gov

Strategies for Enhancing Target Selectivity and Mitigating Off-Target Effects

A significant hurdle in the clinical development of γ-secretase inhibitors derived from the this compound scaffold is their lack of selectivity. Besides cleaving the amyloid precursor protein (APP) to produce Aβ, γ-secretase also processes other transmembrane proteins, most notably the Notch receptor. The Notch signaling pathway is vital for normal cellular differentiation and function. Inhibition of Notch signaling by compounds like DAPT can lead to significant toxicity, which has limited their therapeutic application. nih.gov

Strategies to enhance target selectivity and mitigate these off-target effects are a primary focus of ongoing research. One promising approach is the development of "Notch-sparing" γ-secretase inhibitors. This involves designing compounds that preferentially inhibit the processing of APP over Notch. Key strategies include:

Exploiting Structural Differences in Substrate Binding: Researchers are working to understand the subtle differences in how APP and Notch bind to the γ-secretase active site. By designing molecules that specifically interact with regions of the enzyme or substrate that are unique to APP processing, it may be possible to achieve selectivity.

Allosteric Modulation: Instead of directly targeting the active site, allosteric modulators bind to a different site on the enzyme, changing its conformation in a way that selectively affects the processing of certain substrates.

Fine-Tuning Physicochemical Properties: Modifying the electrostatic and steric properties of the inhibitor can influence its interaction with the enzyme and its various substrates. Rational drug design, guided by computational modeling and structural biology, can help in designing derivatives with improved selectivity profiles. nih.gov

Exploration of Combination Therapies and Synergistic Approaches

The complexity of diseases like cancer and Alzheimer's often necessitates a multi-pronged therapeutic approach. Consequently, there is growing interest in exploring the use of this compound-based compounds in combination therapies.

In oncology, where Notch signaling is often dysregulated, γ-secretase inhibitors have been investigated for their potential to sensitize cancer cells to conventional chemotherapies or other targeted agents. For instance, inhibiting Notch signaling can disrupt tumor growth and survival pathways, potentially making cancer cells more susceptible to the cytotoxic effects of other drugs. While specific combination studies with DAPT or its direct analogs are part of preclinical research, the broader class of γ-secretase inhibitors is being explored in combination with various anticancer agents. nih.gov

In the context of Alzheimer's disease, combination therapies could involve pairing a γ-secretase modulator with drugs that target other pathological aspects of the disease, such as tau pathology, neuroinflammation, or synaptic dysfunction. The synergistic effect of targeting multiple disease pathways could lead to more effective treatment outcomes.

Challenges and Prospects in Clinical Translation of Scaffold-Derived Compounds

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges. For compounds derived from the this compound scaffold, the primary obstacles and future prospects are summarized below:

ChallengeProspect
On-target toxicity due to Notch inhibition Development of Notch-sparing inhibitors through rational design and improved understanding of γ-secretase biology.
Blood-brain barrier penetration Optimization of lipophilicity and other physicochemical properties to enhance brain uptake for neurodegenerative disease indications.
Limited efficacy as a monotherapy Exploration of combination therapies to achieve synergistic effects and overcome resistance mechanisms.
Lack of robust biomarkers Identification and validation of biomarkers to monitor target engagement and therapeutic response in clinical trials. nih.gov

Despite these challenges, the this compound scaffold remains a valuable starting point for the development of new therapeutics. The extensive research on DAPT has provided a deep understanding of the structure-activity relationships and the biological consequences of γ-secretase inhibition. nih.govresearchgate.net This knowledge base is invaluable for the rational design of next-generation compounds with improved safety and efficacy profiles. The continued application of advanced medicinal chemistry techniques and a deeper understanding of the underlying disease biology hold the promise of translating the therapeutic potential of this scaffold into tangible clinical benefits.

Q & A

Advanced Research Question

  • Gene expression profiling : Quantify Notch target genes (e.g., Hes1, Hey1) via qPCR in DAPT-treated cell lines (e.g., primary astrocytes) .
  • Co-immunoprecipitation (Co-IP) : Confirm interaction independence from γ-secretase activity by treating cells with DAPT and probing PS1-GLT-1 complexes .
  • In vivo models : Administer the compound to transgenic mice and assess Notch-dependent phenotypes (e.g., neurogenesis defects) via immunohistochemistry .

How can researchers address solubility challenges in in vitro assays?

Basic Research Question

  • Solvent selection : Use DMSO (86 mg/mL solubility) for stock solutions, diluted in aqueous buffers ≤1% to avoid cytotoxicity .
  • Surfactants : Incorporate Tween-80 or cyclodextrins to enhance solubility in cell culture media .
  • Analytical validation : Confirm compound stability via LC-MS post-dilution to detect degradation products .

What structural modifications improve the compound’s blood-brain barrier (BBB) permeability for neurodegenerative studies?

Advanced Research Question

  • LogP optimization : Introduce lipophilic groups (e.g., methyl or fluorine substituents) to increase logP >2 while maintaining molecular weight <450 Da .
  • Prodrug strategies : Synthesize tert-butyl ester derivatives (e.g., patented in GB 201306881) to enhance passive diffusion, followed by esterase hydrolysis in the brain .
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict BBB penetration scores (target: >5) .

How do isotopic labeling techniques (e.g., deuterium) aid in metabolic studies of this compound?

Advanced Research Question

  • Stable isotope tracing : Synthesize deuterated analogs (e.g., ³H or ¹³C labels) to track metabolic pathways via mass spectrometry .
  • Pharmacokinetics : Compare half-life (t₁/₂) and clearance rates between labeled and unlabeled compounds in rodent models .
  • Enzyme binding assays : Use ¹⁹F-NMR to monitor fluorine-environment changes during β-secretase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.